Chlorpromazine-d6 Hydrochloride
Overview
Description
Chlorpromazine (D6 hydrochloride) is a deuterated form of chlorpromazine hydrochloride, a typical antipsychotic medication primarily used to treat psychotic disorders such as schizophrenia. It is also used for the treatment of bipolar disorder, severe behavioral problems in children, nausea and vomiting, anxiety before surgery, and intractable hiccups . Chlorpromazine was developed in 1950 and is considered one of the great advances in the history of psychiatry .
Mechanism of Action
Target of Action
Chlorpromazine-d6 Hydrochloride, a derivative of Chlorpromazine, primarily targets dopaminergic receptors in the brain . It also interacts with serotonergic (5-HT), muscarinic, and α1-adrenergic receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, motor control, and cognitive function .
Mode of Action
This compound acts as an antagonist on its primary targets, blocking their normal function . By blocking dopaminergic receptors, it reduces dopaminergic transmission within the brain . This action is thought to contribute to its antipsychotic effects . Its interaction with other receptors like serotonergic and muscarinic receptors contributes to its anxiolytic, antidepressive, and antiaggressive properties .
Pharmacokinetics
This compound exhibits multicompartmental pharmacokinetics with wide between-subject variability . It is extensively metabolized in the liver, primarily by demethylation and amine oxidation . The drug is rapidly and virtually completely absorbed orally, but it undergoes significant first-pass metabolism, resulting in a low percentage reaching the systemic circulation intact . It is widely distributed into most body tissues and fluids and crosses the blood-brain barrier .
Result of Action
The blockade of dopaminergic receptors by this compound can lead to a reduction in symptoms of schizophrenia and other psychotic disorders . Its antiemetic activity can help control nausea and vomiting , and its sedative effects can reduce preoperative anxiety . It can also cause side effects such as extrapyramidal symptoms due to its impact on motor control pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and first-pass metabolism can be affected by factors such as the individual’s genetic makeup , liver function , and the presence of other drugs . Furthermore, its antiviral activity against SARS-CoV-2 has been proposed, suggesting that it may interact with viral proteins and influence viral entry into cells .
Biochemical Analysis
Biochemical Properties
Chlorpromazine-d6 Hydrochloride interacts with various enzymes and proteins. It is an antagonist of dopamine D2, D3, and D4 receptors, as well as the serotonin (5-HT) receptor subtype 5-HT2A . It also antagonizes histamine H1, alpha1A-, alpha2B-, and alpha2C-adrenergic, and M3 muscarinic acetylcholine receptors . These interactions influence various biochemical reactions, altering neurotransmitter signaling pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the viability of certain cell lines , potentially due to its impact on cellular signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily by blocking dopamine and serotonin receptors, thereby inhibiting the signaling pathways associated with these neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that Chlorpromazine begins to appear in the systemic circulation after a mean lag time of 0.4 hr and continues to be absorbed for approximately 2.9 hr . The half-lives of the distribution and elimination phases were 1.63 and 17.7 hr, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in horses, Chlorpromazine is often used as a calming agent, with oral suspensions and solutions being the preferred form of dosage . The effects can vary depending on the dosage, with higher doses potentially leading to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes S-oxidation, aromatic hydroxylation, and N-dealkylation . The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine is N14-demethylation, followed by S5-oxidation .
Subcellular Localization
It has been suggested that Chlorpromazine may perturb the subcellular localization of certain mutated receptor tyrosine kinases, thereby blocking their signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorpromazine (D6 hydrochloride) involves the deuteration of chlorpromazine. The general synthetic route for chlorpromazine includes the reaction of 2-chlorophenothiazine with N,N-dimethyl-3-chloropropylamine under specific conditions . The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be achieved through various methods such as catalytic exchange or chemical reaction with deuterated reagents .
Industrial Production Methods
Industrial production of chlorpromazine (D6 hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process is strictly regulated to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Chlorpromazine (D6 hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Chlorpromazine can be oxidized using reagents such as cerium (IV) in acidic media.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups, often using halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include chlorpromazine sulfoxide (from oxidation) and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Chlorpromazine (D6 hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of chlorpromazine by GC- or LC-MS.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of fast-dissolving tablet formulations and sustained-release tablets
Comparison with Similar Compounds
Chlorpromazine (D6 hydrochloride) is compared with other phenothiazine derivatives such as levomepromazine and promethazine . While all these compounds share a similar core structure, chlorpromazine is unique in its broader receptor antagonism profile and its historical significance as the first antipsychotic medication . Other similar compounds include:
Levomepromazine: Primarily used for its sedative and antiemetic properties.
Promethazine: Commonly used as an antihistamine and antiemetic.
Chlorpromazine’s unique combination of receptor antagonism and its pioneering role in psychiatry make it a significant compound in both clinical and research settings .
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMERQALIEGJT-TXHXQZCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746836 | |
Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-46-4 | |
Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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